D-Gluco-2,5-anhydro-1-deoxy-1-phosphonohexitol-6-phosphate
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Overview
Description
Preparation Methods
The synthesis of D-Gluco-2,5-anhydro-1-deoxy-1-phosphonohexitol-6-phosphate involves several steps. The synthetic routes typically include the phosphorylation of a suitable hexitol precursor under controlled conditions. The reaction conditions often involve the use of phosphorylating agents such as phosphorus oxychloride or phosphoric acid in the presence of a base to facilitate the reaction . Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
D-Gluco-2,5-anhydro-1-deoxy-1-phosphonohexitol-6-phosphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo substitution reactions where the phosphate group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
D-Gluco-2,5-anhydro-1-deoxy-1-phosphonohexitol-6-phosphate has several scientific research applications:
Chemistry: It is used as a reagent in synthetic organic chemistry for the preparation of complex molecules.
Biology: This compound is studied for its role in metabolic pathways and its potential as a biomarker for certain diseases.
Medicine: Research is ongoing to explore its therapeutic potential in treating metabolic disorders.
Mechanism of Action
The mechanism of action of D-Gluco-2,5-anhydro-1-deoxy-1-phosphonohexitol-6-phosphate involves its interaction with specific enzymes and receptors in biological systems. It acts as a substrate for certain enzymes, participating in phosphorylation and dephosphorylation reactions that regulate metabolic pathways. The molecular targets and pathways involved include glycolysis and gluconeogenesis, where it plays a role in energy production and storage .
Comparison with Similar Compounds
D-Gluco-2,5-anhydro-1-deoxy-1-phosphonohexitol-6-phosphate can be compared with other pentose phosphates such as ribose-5-phosphate and xylulose-5-phosphate. While these compounds share similar structural features, this compound is unique due to its specific functional groups and the distinct biochemical pathways it participates in . This uniqueness makes it valuable for targeted research and industrial applications.
Properties
CAS No. |
115224-25-4 |
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Molecular Formula |
C6H14O10P2 |
Molecular Weight |
308.12 g/mol |
IUPAC Name |
[(2R,3S,4S,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]methylphosphonic acid |
InChI |
InChI=1S/C6H14O10P2/c7-5-3(1-15-18(12,13)14)16-4(6(5)8)2-17(9,10)11/h3-8H,1-2H2,(H2,9,10,11)(H2,12,13,14)/t3-,4+,5-,6-/m1/s1 |
InChI Key |
YBOWGOLYQKBCFB-JGWLITMVSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@@H](O1)CP(=O)(O)O)O)O)OP(=O)(O)O |
Canonical SMILES |
C(C1C(C(C(O1)CP(=O)(O)O)O)O)OP(=O)(O)O |
Origin of Product |
United States |
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